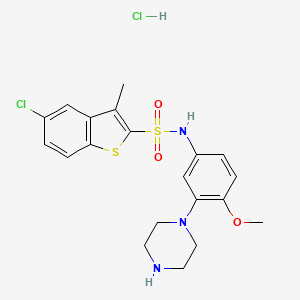

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride

説明

SB 271046 塩酸塩: は、セロトニン受容体 5-HT6 の選択的アンタゴニストです。これは、さまざまな神経学的プロセスに関与するこの受容体を選択的に標的とすることが発見された最初の化合物の 1 つです。 この化合物は、スミス・クライン・ビーチャム化合物バンクの高スループットスクリーニングによって特定され、構造活性相関研究によってさらに開発されました .

準備方法

合成経路と反応条件: SB 271046 塩酸塩の合成には、ベンゾチオフェンコア構造の調製から始まる複数の手順が含まれます。主な手順には次のものがあります。

ベンゾチオフェンコアの形成: 適切な前駆体を制御された条件下で環化させることにより、この手順が行われます。

スルホンアミド基の導入: これは、クロロスルホン酸などの試薬を用いたスルホン化反応によって達成されます。

ピペラジン部分の付着: この手順には、求核置換反応を介して、芳香環にピペラジン基を導入することが含まれます.

工業生産方法: SB 271046 塩酸塩の工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。これには次のものがあります。

バッチ処理: 環化反応とスルホン化反応を行うために、大型反応器を使用します。

精製: 最終生成物の高純度を確保するために、結晶化やクロマトグラフィーなどの技術を使用します。

化学反応の分析

反応の種類: SB 271046 塩酸塩は、さまざまな化学反応を起こします。これには次のものがあります。

酸化: この化合物は、特定の条件下で酸化してスルホキシドまたはスルホンを形成することができます。

還元: 還元反応は、スルホンアミド基を修飾するために使用できます。

一般的な試薬と条件:

酸化: 過酸化水素や m-クロロ過安息香酸などの試薬。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。

主要な生成物: これらの反応によって生成される主要な生成物には、スルホキシド、スルホン、置換された芳香族化合物など、SB 271046 塩酸塩の修飾された誘導体が含まれます .

科学研究への応用

化学と生物学: SB 271046 塩酸塩は、さまざまな生物学的プロセスにおける 5-HT6 受容体の役割を研究するための科学研究で広く使用されています。 この化合物は、脳内のグルタミン酸、アスパラギン酸、ドーパミン、ノルアドレナリンなどの神経伝達物質のレベルを上昇させることが示されています .

医学: この化合物は、統合失調症や認知障害を含む神経学的および精神的障害の治療に、潜在的な治療効果があります。 動物研究では、向知性効果を示すことが示されています .

産業: 製薬業界では、SB 271046 塩酸塩は、5-HT6 受容体を標的とする新薬の開発のための参照化合物として使用されています .

科学的研究の応用

Key Properties of SB-271046

-

Chemical Structure :

- Molecular Formula: C20H24ClN3O3S

- Molecular Weight: 421.00 g/mol

- CAS Number: 209481-24-3

- Selectivity : SB-271046 exhibits high selectivity for the 5-HT6 receptor with a pKi value of approximately 8.3, indicating strong binding affinity compared to other serotonin receptors and related targets .

SB-271046 has demonstrated several biological activities:

- Oral Bioavailability : The compound is noted for its oral bioavailability, making it suitable for therapeutic use.

- Anticonvulsant Effects : It has shown anticonvulsant properties with an effective concentration (EC50) of 0.16 μM .

- Neurotransmitter Modulation : The antagonist increases extracellular levels of glutamate and aspartate in the frontal cortex, which may contribute to its cognitive-enhancing effects .

Cognitive Enhancement Studies

Research indicates that SB-271046 may enhance cognitive function in animal models, particularly in conditions mimicking cognitive impairment. For instance:

- Study on Cognitive Impairment : In a study by Marcos et al., the effects of SB-271046 were assessed in rat models exhibiting cognitive deficits. The results suggested improvements in memory and learning tasks when administered the compound alongside cholinesterase inhibitors .

Schizophrenia Treatment Research

Due to its action on serotonin receptors, SB-271046 has been investigated for potential benefits in treating schizophrenia:

- Animal Model Studies : Research conducted by Dawson et al. demonstrated that administration of SB-271046 altered neurotransmitter levels (e.g., noradrenaline and dopamine) in the striatum and frontal cortex, suggesting a mechanism that could alleviate symptoms associated with schizophrenia .

Obesity and Appetite Regulation

The role of the 5-HT6 receptor in appetite regulation has led to studies exploring SB-271046's potential in obesity treatment:

作用機序

SB 271046 塩酸塩は、5-HT6 受容体に選択的に結合し、拮抗作用することで効果を発揮します。この受容体は、脳内の神経伝達物質の放出とシグナル伝達経路の調節に関与しています。 この受容体を阻害することで、SB 271046 塩酸塩は、認知機能に関連するグルタミン酸やアスパラギン酸などの神経伝達物質の細胞外レベルを上昇させます .

生物活性

5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide; hydrochloride, commonly referred to as SB-271046, is a selective antagonist of the 5-HT6 receptor. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cognitive disorders and neurological conditions.

SB-271046 acts primarily as a 5-HT6 receptor antagonist . This receptor is implicated in various neurological processes, including cognition and mood regulation. The antagonism of this receptor leads to an increase in extracellular levels of neurotransmitters such as glutamate and aspartate in the frontal cortex, which is critical for cognitive function .

Pharmacological Profile

The pharmacological profile of SB-271046 indicates it is:

- Orally bioavailable : This property enhances its potential for clinical use.

- Highly selective : It shows over 200-fold selectivity for the 5-HT6 receptor compared to other receptors, enzymes, and ion channels .

- Potent : The EC50 value for its anticonvulsant activity is approximately 0.16 μM, indicating significant potency in modulating neurotransmitter release .

In Vivo Studies

In vivo studies have demonstrated that SB-271046 can effectively alter neurotransmitter levels:

- Increases in noradrenaline , dopamine , and serotonin levels were observed in striatal and frontal cortex regions following administration of the compound .

- Research indicates that this compound may also have implications in improving cognitive deficits associated with cholinergic dysfunction, making it a candidate for treating Alzheimer’s disease and related disorders .

Cognitive Impairment Models

A study by Marcos et al. (2008) investigated the effects of SB-271046 in models of cognitive impairment induced by cholinesterase inhibition in rats. The results indicated that treatment with SB-271046 led to significant improvements in cognitive performance, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .

Anticonvulsant Activity

Dawson et al. (2000) explored the anticonvulsant properties of SB-271046. Their findings revealed that the compound effectively increased extracellular glutamate levels, contributing to its anticonvulsant effects. This suggests that SB-271046 may be beneficial in managing seizure disorders .

Summary of Biological Activity

| Activity | Description |

|---|---|

| Receptor Target | 5-HT6 receptor antagonist |

| Selectivity | >200-fold over other receptors |

| Oral Bioavailability | Yes |

| Anticonvulsant EC50 | 0.16 μM |

| Neurotransmitter Effects | Increases glutamate and aspartate levels |

Comparative Affinity Data

| Receptor Type | pKi Value |

|---|---|

| 5-HT6 | 8.3 |

| 5-HT1A | 6.55 |

| D2 | 6.35 |

| 5-HT2A | 5.95 |

特性

IUPAC Name |

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-1-benzothiophene-2-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2.ClH/c1-13-16-11-14(21)3-6-19(16)28-20(13)29(25,26)23-15-4-5-18(27-2)17(12-15)24-9-7-22-8-10-24;/h3-6,11-12,22-23H,7-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXZRJYGJMSDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)S(=O)(=O)NC3=CC(=C(C=C3)OC)N4CCNCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209481-24-3 | |

| Record name | SB-271046 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209481243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-271046 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X289JNP23G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。